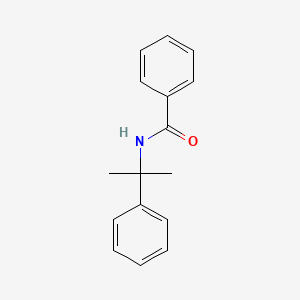

n-(2-Phenylpropan-2-yl)benzamide

Description

Properties

CAS No. |

82573-53-3 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(2-phenylpropan-2-yl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-16(2,14-11-7-4-8-12-14)17-15(18)13-9-5-3-6-10-13/h3-12H,1-2H3,(H,17,18) |

InChI Key |

XDBBADOYUFKFGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Reaction Efficiency and Methodologies

- Yield : N-(2-Phenylpropan-2-yl)benzamide (51% yield) is synthesized less efficiently than Rip-B (80% yield), likely due to steric challenges from the cumyl group .

- Green Chemistry : highlights ultrasonic irradiation as a faster method for synthesizing benzamide derivatives (e.g., 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide) compared to conventional refluxing, reducing reaction times by 50–70% .

Structural Analysis and Computational Studies

- Crystallography : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are structurally validated via X-ray diffraction and ORTEP-3 software .

- DFT Calculations : 2-(N-allylsulfamoyl)-N-propylbenzamide () undergoes Hirshfeld surface analysis and DFT studies to optimize molecular parameters and HOMO-LUMO energies .

Q & A

Q. What are the common synthetic routes for preparing n-(2-Phenylpropan-2-yl)benzamide, and how do reaction conditions influence yield?

The synthesis of benzamide derivatives typically involves coupling benzoyl chloride with substituted amines under basic conditions. For example, pyridine is often used as a catalyst in reflux conditions to facilitate amide bond formation . Optimization of reaction time (e.g., 4–18 hours) and solvent choice (e.g., CH₂Cl₂ or MeOH) can significantly impact yield and purity. Parallel purification methods, such as column chromatography or recrystallization, are critical for isolating the target compound .

Q. How can X-ray crystallography using SHELX software determine the molecular structure of this compound?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps include data collection from single-crystal diffraction, structure solution via direct methods, and refinement with anisotropic displacement parameters. For compounds with disorder (e.g., flexible substituents), partial occupancy modeling or twin refinement may be necessary . Validation tools like R-factor analysis (e.g., R < 0.05) ensure structural accuracy .

Q. What physicochemical properties (e.g., logP, PSA) are critical for predicting the bioavailability of this compound?

Computed properties such as XLogP3 (~4.4) and topological polar surface area (PSA, ~20.3 Ų) provide insights into lipophilicity and membrane permeability. High lipophilicity (logP > 3) may enhance tissue penetration but reduce aqueous solubility, necessitating formulation optimization . PSA values below 60 Ų are generally favorable for blood-brain barrier penetration .

Advanced Research Questions

Q. How do substituent modifications on the benzamide core influence biological activity in structure-activity relationship (SAR) studies?

SAR studies of benzamide analogs reveal that electron-withdrawing groups (e.g., trifluoromethoxy) enhance metabolic stability, while bulky substituents (e.g., isopropyl) may improve target binding affinity. For instance, N-alkylation in related compounds increases toxicity, whereas aromatic substituents modulate receptor selectivity . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .

Q. What experimental strategies resolve contradictions in biological assay data for this compound derivatives?

Discrepancies in IC₅₀ or toxicity data may arise from assay variability (e.g., cell line differences) or compound stability. Orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous reproducibility checks under controlled conditions (e.g., pH, temperature) are recommended. Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) can identify outliers .

Q. How can computational methods (e.g., DFT, MD simulations) complement experimental data in optimizing this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics (MD) simulations assess conformational stability in biological environments. Integrated workflows, such as QSAR modeling paired with in vitro screening, accelerate lead optimization .

Q. What crystallographic challenges arise during refinement of this compound structures, and how are they addressed?

Disordered solvent molecules or flexible side chains complicate refinement. Strategies include applying restraints (e.g., SIMU, DELU in SHELXL), partitioning occupancy for overlapping atoms, and using twin laws for twinned crystals. High-resolution data (<1.0 Å) improve electron density maps for accurate modeling .

Q. What in vitro assays are suitable for evaluating the metabolic stability of this compound in preclinical studies?

Liver microsome assays (human/rodent) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Methodological Considerations

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm bond lengths/angles .

- Biological Replicates : Use ≥3 independent experiments with technical triplicates to ensure statistical power .

- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.